molecular formula C8H16O3 B12948324 2-(Tert-butyl)-2-methoxy-1,3-dioxolane

2-(Tert-butyl)-2-methoxy-1,3-dioxolane

Cat. No.: B12948324
M. Wt: 160.21 g/mol
InChI Key: AFNCBLPOWJKWEN-UHFFFAOYSA-N
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Description

2-(Tert-butyl)-2-methoxy-1,3-dioxolane is a bicyclic ether characterized by a 1,3-dioxolane ring substituted with a methoxy group and a bulky tert-butyl group at the 2-position. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, particularly as a protecting group for alcohols or as a precursor in asymmetric catalysis.

Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

2-tert-butyl-2-methoxy-1,3-dioxolane

InChI

InChI=1S/C8H16O3/c1-7(2,3)8(9-4)10-5-6-11-8/h5-6H2,1-4H3

InChI Key

AFNCBLPOWJKWEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1(OCCO1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butyl)-2-methoxy-1,3-dioxolane typically involves the reaction of tert-butyl alcohol with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butyl)-2-methoxy-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can lead to the formation of alcohols.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carbonyl compounds such as aldehydes and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted dioxolanes depending on the nucleophile used.

Scientific Research Applications

2-(Tert-butyl)-2-methoxy-1,3-dioxolane has several applications in scientific research:

    Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.

    Industry: The compound is used in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Tert-butyl)-2-methoxy-1,3-dioxolane involves its ability to act as a protecting group for carbonyl compounds. The dioxolane ring can be formed and cleaved under specific conditions, allowing for the temporary protection of reactive carbonyl groups during synthetic processes. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 2-(tert-butyl)-2-methoxy-1,3-dioxolane and their distinguishing features:

Compound Name Substituents CAS Number Molecular Formula Key Applications/Properties References
2-Methoxy-1,3-dioxolane 2-methoxy 19693-75-5 C₄H₈O₃ Solvent studies, hydrolysis kinetics
2-Methyl-1,3-dioxolane 2-methyl N/A C₄H₈O₂ Model for A-1/A-Se2 hydrolysis
2-(2-tert-Butoxyethyl)-1,3-dioxolane 2-(2-tert-butoxyethyl) 107378-68-7 C₉H₁₈O₃ Synthetic intermediate
2-Methyl-2-phenyl-1,3-dioxolane 2-methyl, 2-phenyl N/A C₁₀H₁₂O₂ NMR/IR spectral studies
tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate 2-methyl, silyl ester 67226-75-9 C₁₃H₂₆O₄Si Building block in organic synthesis

Reactivity and Stability

  • Hydrolysis Mechanisms: 2-Methyl-1,3-dioxolane undergoes A-1 hydrolysis (rate-determining proton transfer), while 2-methyl-4-methylene-1,3-dioxolane follows the A-Se2 mechanism. Solvent polarity strongly influences reaction rates due to differential stabilization of transition states . 2-Methoxy-1,3-dioxolane exhibits conformational preferences: synclinal (sterically hindered) vs. antiperiplanar (electronically stabilized by exo-anomeric effects). The tert-butyl group in the target compound likely enforces a rigid antiperiplanar conformation, reducing hydrolysis susceptibility .
  • Synthetic Utility :

    • 2-(1'-Bromoethyl)-2-(6'-methoxy-2'-naphtyl)-1,3-dioxolane is synthesized via acid-catalyzed ketalization, achieving 85% yield under optimized conditions . In contrast, 2-methoxy-1,3-dioxolane derivatives form equilibrium intermediates in glycerol valorization reactions, accelerated by Brønsted acidic ionic liquids .

Physicochemical Properties

  • Steric Effects : The tert-butyl group in this compound introduces significant steric bulk, reducing nucleophilic attack rates compared to smaller analogs like 2-methyl-1,3-dioxolane.
  • Volatility : Analogous compounds such as 2-methyl-1,3-dioxolane are detected as volatiles in recycled PET materials (0.5–3.5 μg/kg), indicating low environmental persistence .

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